Oxo Sitagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Sitagliptin works by increasing the levels of incretin hormones, which help to regulate blood sugar levels by increasing insulin release and decreasing glucagon levels. This compound is primarily used in analytical method development, method validation, and quality control applications for the production of Sitagliptin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sitagliptin, and by extension Oxo Sitagliptin, can be achieved through various methods. One common approach involves the chemical resolution of racemates to obtain optically pure R-Sitagliptin. This method uses inexpensive reagents such as sodium borohydride (NaBH4) to reduce enamine intermediates, followed by the use of (−)-di-p-toluoyl-L-tartaric acid to resolve the racemates . Another method involves asymmetric hydrogenation of β-ketomides, which avoids the use of expensive noble metal catalysts and simplifies the synthetic route .
Industrial Production Methods
Industrial production of Sitagliptin often employs biocatalytic processes. For example, a biocatalytic cascade system using transaminases (TAs) and esterases has been developed to synthesize Sitagliptin intermediates. This method involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate to the Sitagliptin intermediate using a combination of enzymes, resulting in high yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo Sitagliptin undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of enamine intermediates.
(−)-Di-p-toluoyl-L-tartaric acid: Used for the resolution of racemates.
Transaminases (TAs): Enzymes used in biocatalytic processes to synthesize intermediates.
Major Products Formed
The major products formed from these reactions include optically pure R-Sitagliptin and its intermediates, which are essential for the production of Sitagliptin .
Applications De Recherche Scientifique
Oxo Sitagliptin has several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods for Sitagliptin production.
Biology: Studied for its effects on incretin hormones and glucose regulation.
Medicine: Used as a reference standard in the quality control of Sitagliptin formulations.
Industry: Employed in the large-scale production of Sitagliptin through biocatalytic processes.
Mécanisme D'action
Oxo Sitagliptin, like Sitagliptin, exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretin hormones, leading to increased insulin release and decreased glucagon levels in a glucose-dependent manner . The primary molecular targets are the incretin hormones, which play a crucial role in glucose homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor known for its long half-life and high selectivity.
Uniqueness
Oxo Sitagliptin is unique due to its specific use in analytical method development and quality control for Sitagliptin production . Its synthesis methods, particularly the biocatalytic processes, offer advantages in terms of efficiency and yield .
Propriétés
Formule moléculaire |
C16H13F6N5O2 |
---|---|
Poids moléculaire |
421.30 g/mol |
Nom IUPAC |
7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8(23)5-12(28)26-1-2-27-13(14(26)29)24-25-15(27)16(20,21)22/h4,6,8H,1-3,5,23H2/t8-/m1/s1 |
Clé InChI |
BRQRTRBEBBNWSZ-MRVPVSSYSA-N |
SMILES isomérique |
C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |
SMILES canonique |
C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.